![molecular formula C18H19ClN2O5S2 B2928486 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-3-carboxamide CAS No. 921804-43-5](/img/structure/B2928486.png)

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

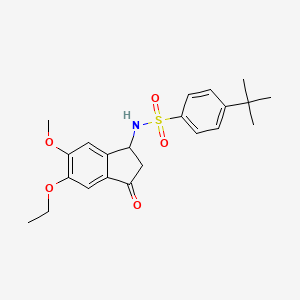

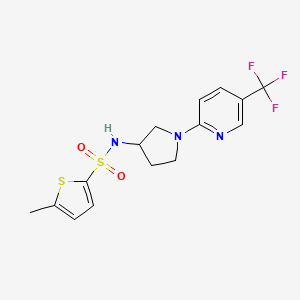

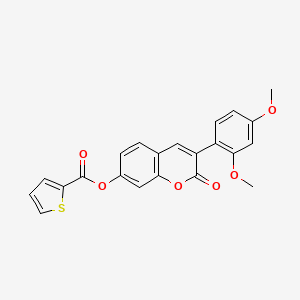

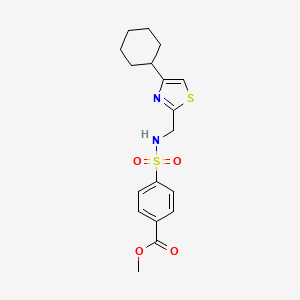

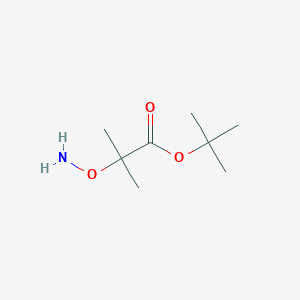

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex, given the presence of multiple ring structures and functional groups . The overall geometry of the molecule could be largely planar but slightly kinked, leading to a dihedral angle between the planes of the benzene rings at either side of the molecule .

Scientific Research Applications

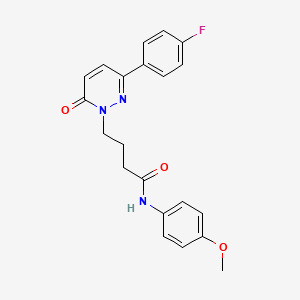

Synthesis and Microbial Studies

Research on pyridine derivatives, including those related to the chemical structure , highlights advancements in synthetic methodologies that could be applicable. A study detailed the synthesis of pyridine derivatives through a series of condensation reactions, demonstrating potential microbial activities. These synthetic routes and microbial evaluations suggest a foundation for developing compounds with specified biological activities, although direct applications of the specific compound mentioned are not detailed (Patel & Agravat, 2007).

Anticancer Potential

The exploration of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole for anticancer activities provides insight into the relevance of structurally related compounds in cancer research. These compounds were synthesized and evaluated as promising anticancer agents, indicating the compound's potential utility in designing anticancer therapies. Such studies underline the importance of structural moieties similar to those in the compound of interest for anticancer drug development (Rehman et al., 2018).

Antimicrobial Activity

The synthesis and evaluation of pyridine derivatives for antimicrobial activity present an application area for related compounds. These derivatives, synthesized through various chemical reactions, showed considerable antibacterial activity, pointing towards the potential of the compound for antimicrobial applications. This aligns with the broader research trend of developing new antimicrobials from synthetic compounds (Patel & Agravat, 2009).

Mechanism of Action

Target of Action

Compounds with similar structures have been used in the development of organic light-emitting devices

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through a process known as triplet–triplet annihilation (tta), which is dominant in these compounds due to 2 et1 > es1 .

Biochemical Pathways

It’s worth noting that similar compounds have been used in the development of organic light-emitting devices, suggesting a potential role in electroluminescent processes .

Result of Action

Similar compounds have been shown to contribute to the efficient performance of organic light-emitting devices, exhibiting blue emission with high luminance and power efficiency .

Action Environment

It’s worth noting that the performance of similar compounds in organic light-emitting devices can be influenced by factors such as temperature and current density .

Safety and Hazards

properties

IUPAC Name |

1-(5-chlorothiophen-2-yl)sulfonyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O5S2/c19-16-5-6-17(27-16)28(23,24)21-7-1-2-12(11-21)18(22)20-13-3-4-14-15(10-13)26-9-8-25-14/h3-6,10,12H,1-2,7-9,11H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFIKNSLVKDCWBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)C2=CC=C(S2)Cl)C(=O)NC3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[3-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methylbenzamide](/img/structure/B2928404.png)

![3-(4-Fluorophenyl)-7-[[4-(trifluoromethyl)phenyl]methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2928405.png)

![2-Chloro-1-[4-(4-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2928407.png)

![6-(4-(2-(1H-benzo[d][1,2,3]triazol-1-yl)acetyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2928410.png)

![N-{2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2,6-dinitro-4-(trifluoromethyl)aniline](/img/structure/B2928417.png)

![3-Oxospiro[3.5]nonane-7-carboxylic acid](/img/structure/B2928418.png)

![Diethyl (1S,5R)-3-benzyl-3-azabicyclo[3.2.0]heptane-1,5-dicarboxylate](/img/structure/B2928419.png)

![N-(2-chlorophenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2928425.png)